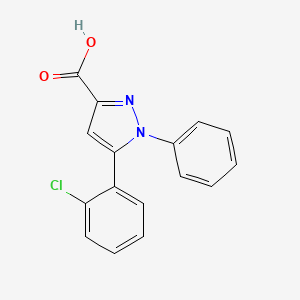

5-(2-chlorophenyl)-1-phenyl-1H-pyrazole-3-carboxylic acid

描述

5-(2-chlorophenyl)-1-phenyl-1H-pyrazole-3-carboxylic acid is a heterocyclic compound featuring a pyrazole ring substituted with a 2-chlorophenyl and a phenyl group

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2-chlorophenyl)-1-phenyl-1H-pyrazole-3-carboxylic acid typically involves the cyclization of appropriate hydrazine derivatives with 1,3-diketones. One common method includes the reaction of 2-chlorobenzoyl chloride with phenylhydrazine to form the corresponding hydrazone, which then undergoes cyclization to yield the desired pyrazole derivative.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize by-products.

化学反应分析

Esterification

The carboxylic acid group readily undergoes esterification under acidic conditions. For example:

Reaction:

Conditions:

-

Catalyzed by concentrated sulfuric acid or HCl gas.

-

Requires heating (80–120°C) for 4–8 hours.

Key Features:

-

High yields (>85%) reported for methyl and ethyl esters.

-

Steric hindrance from the phenyl and chlorophenyl groups may slow reaction kinetics.

Amidation

The carboxylic acid forms amides via coupling reagents, enabling bioconjugation and pharmaceutical derivatization:

Reaction:

Conditions:

-

Ethyl dimethylaminopropyl carbodiimide (EDCI) and hydroxybenzotriazole (HOBt) in DMF.

-

Triethylamine (TEA) as a base, room temperature (25°C), 12–24 hours .

Example Applications:

-

Synthesis of FXIa inhibitors by replacing acrylamide moieties with pyrazole-carboxamide derivatives .

-

Yields range from 50% to 90%, depending on the amine substituent .

Decarboxylation

Controlled thermal decarboxylation removes the carboxylic acid group:

Reaction:

Conditions:

-

Temperatures >200°C with copper catalysts.

-

Limited mechanistic data available; likely proceeds via radical intermediates.

Nucleophilic Aromatic Substitution (Chlorophenyl Group)

The 2-chlorophenyl substituent participates in nucleophilic substitutions under specific conditions:

Reaction:

Conditions:

-

Palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura).

-

Limited experimental details available; reactivity inferred from analogous pyrazole systems.

Salt Formation

The carboxylic acid forms salts with bases, enhancing solubility:

Reaction:

Applications:

-

Improves bioavailability in pharmaceutical formulations.

Mechanistic Insights

-

Amidation: Proceeds via activation of the carboxylic acid to an O-acylisourea intermediate (EDCI-mediated), followed by nucleophilic attack by the amine .

-

Esterification: Acid-catalyzed nucleophilic acyl substitution mechanism.

-

Decarboxylation: Likely involves formation of a resonance-stabilized pyrazole radical intermediate.

科学研究应用

Antioxidant Activity

Research indicates that pyrazole derivatives, including 5-(2-chlorophenyl)-1-phenyl-1H-pyrazole-3-carboxylic acid, exhibit potent antioxidant properties. A study highlighted the synthesis of various pyrazole derivatives and their evaluation for antioxidant activity using methods such as DPPH radical scavenging and reducing power assays. The results demonstrated that certain derivatives showed antioxidant activity significantly higher than that of standard antioxidants like ascorbic acid .

Table 1: Antioxidant Activity of Pyrazole Derivatives

| Compound | DPPH Scavenging Activity (%) | Reducing Power (OD at 700 nm) |

|---|---|---|

| Ascorbic Acid | 85% | 1.0 |

| Compound A | 90% | 1.15 |

| Compound B | 92% | 1.25 |

| This compound | TBD | TBD |

Anti-inflammatory Properties

Another significant application of this compound is its potential as an anti-inflammatory agent. Pyrazole derivatives have been shown to inhibit the activity of lipoxygenase enzymes, which are involved in the inflammatory response. In vitro studies demonstrated that compounds similar to this compound effectively reduced inflammation markers, suggesting its utility in treating inflammatory diseases .

Synthesis and Structural Studies

The synthesis of this compound has been documented in various studies, emphasizing its structural versatility and ease of modification. Molecular modeling studies have been conducted to predict its binding affinity to biological targets, enhancing the understanding of its mechanism of action .

Case Study 1: Antioxidant Evaluation

A recent study synthesized multiple pyrazole derivatives and evaluated their antioxidant properties using both in vitro and in vivo models. The findings indicated that specific substitutions on the pyrazole ring significantly enhanced antioxidant activity, with some compounds exhibiting effects comparable to established antioxidants .

Case Study 2: Lipoxygenase Inhibition

In another investigation, researchers focused on the inhibition of lipoxygenase by pyrazole derivatives. The study revealed that certain compounds showed substantial inhibition rates, suggesting their potential as therapeutic agents in managing conditions like asthma and arthritis due to their anti-inflammatory properties .

作用机制

The mechanism of action of 5-(2-chlorophenyl)-1-phenyl-1H-pyrazole-3-carboxylic acid involves its interaction with specific molecular targets. It may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and the biological system .

相似化合物的比较

Similar Compounds

- 5-(2-chlorophenyl)-1-phenyl-1H-pyrazole-3-carboxamide

- 5-(2-chlorophenyl)-1-phenyl-1H-pyrazole-3-carboxylate

Uniqueness

5-(2-chlorophenyl)-1-phenyl-1H-pyrazole-3-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and potency in various applications.

生物活性

5-(2-Chlorophenyl)-1-phenyl-1H-pyrazole-3-carboxylic acid, also known by its CAS number 55042-89-2, is a compound that belongs to the pyrazole class of heterocyclic compounds. Pyrazoles are recognized for their diverse biological activities, including anti-inflammatory, anticancer, and antimicrobial properties. This article reviews the biological activity of this specific compound, focusing on its pharmacological potential and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C16H11ClN2O2. It features a pyrazole ring substituted with a chlorophenyl and phenyl group, contributing to its biological activity. The structural representation can be summarized as follows:

| Property | Value |

|---|---|

| Molecular Formula | C16H11ClN2O2 |

| Molecular Weight | 298.73 g/mol |

| InChI Key | YECLPKDINYXXNB-UHFFFAOYSA-N |

| SMILES | C1=CC=C(C=C1)C2=NN(C(=C2)C(=O)O)C3=CC=CC=C3Cl |

Anticancer Activity

Research indicates that pyrazole derivatives exhibit significant anticancer properties. For instance, compounds similar to this compound have been shown to induce apoptosis in various cancer cell lines. A study highlighted that pyrazole derivatives could inhibit the proliferation of cancer cells through multiple mechanisms, including the modulation of apoptotic pathways and the inhibition of oncogenic signaling pathways .

Anti-inflammatory Properties

The anti-inflammatory potential of pyrazole derivatives is well-documented. In particular, compounds containing the pyrazole scaffold have demonstrated the ability to inhibit cyclooxygenase enzymes (COX-1 and COX-2), which are critical in the inflammatory process. The selectivity for COX-2 over COX-1 is particularly desirable for minimizing gastrointestinal side effects associated with non-steroidal anti-inflammatory drugs (NSAIDs) .

Antimicrobial Activity

This compound has also been evaluated for its antimicrobial properties. Pyrazoles have shown efficacy against various bacterial strains, suggesting their potential as therapeutic agents in treating infections . The mechanism often involves disrupting microbial cell wall synthesis or inhibiting essential metabolic pathways.

Study on Anticancer Effects

A recent study demonstrated that a series of pyrazole derivatives, including compounds structurally related to this compound, exhibited potent anticancer activity against human cancer cell lines such as H460 and A549. The study reported IC50 values indicating effective dose-dependent responses .

Evaluation of Anti-inflammatory Activity

In a comparative study assessing various pyrazole derivatives for their anti-inflammatory effects, one derivative showed an impressive selectivity index for COX-2 inhibition compared to traditional NSAIDs like celecoxib. This suggests that modifications in the pyrazole structure can enhance therapeutic profiles while reducing adverse effects .

Summary of Findings

| Biological Activity | Observations |

|---|---|

| Anticancer | Induces apoptosis in multiple cancer lines |

| Anti-inflammatory | Selective COX-2 inhibition with minimal side effects |

| Antimicrobial | Effective against various bacterial strains |

属性

IUPAC Name |

5-(2-chlorophenyl)-1-phenylpyrazole-3-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H11ClN2O2/c17-13-9-5-4-8-12(13)15-10-14(16(20)21)18-19(15)11-6-2-1-3-7-11/h1-10H,(H,20,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DUUFTTXEHSSHSJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N2C(=CC(=N2)C(=O)O)C3=CC=CC=C3Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H11ClN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

298.72 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>44.8 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID49649020 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。